2-Tert-butoxyacetamide
Overview
Description
2-Tert-butoxyacetamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a tert-butoxy group
Mechanism of Action
Target of Action
2-Tert-butoxyacetamide is primarily used in the transprotection of tertiary amines to tert-butyloxycarbonyl (Boc) derivatives . The compound’s primary targets are the 1-phenylethyl protected tertiary amines .
Mode of Action
The compound interacts with its targets through a process known as exocyclic N–C hydrogenolysis, which is catalyzed by Pd/C . This interaction results in the N-dealkylation of hindered tertiary amines . The role of this compound in this process is to promote the exocyclic N–C hydrogenolysis of tertiary amines .
Biochemical Pathways
It is known that the compound plays a crucial role in the transprotection of tertiary amines, which is a significant process in organic chemistry .
Result of Action
The result of the action of this compound is the successful transprotection of the 1-phenylethyl protected tertiary amines to tert-butyloxycarbonyl (Boc) derivatives . This selective transprotection enables the development of a robust stereoselective methodology for the preparation of both enantiomers of 2-azanorbornane-3-exo-carboxylates .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butoxyacetamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with acetic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butoxyacetic acid, while reduction could produce tert-butyl alcohol.
Scientific Research Applications
2-Tert-butoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It finds applications in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxycarbonylamino pyridine: Known for its inhibitory activity against certain fungi.
2-Tert-butoxycarbonylamino-3-methylpyridine: Exhibits significant biological activity against plant pathogens.
Uniqueness
2-Tert-butoxyacetamide stands out due to its unique tert-butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJWDLNZICURGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304306 | |
Record name | 2-(1,1-Dimethylethoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-94-8 | |
Record name | 2-(1,1-Dimethylethoxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tert-butoxy)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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